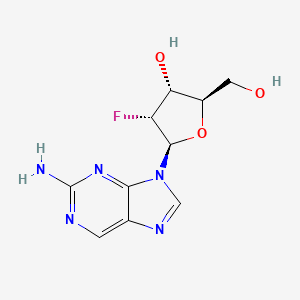

(2R,3R,4R,5R)-5-(2-Amino-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol

Descripción

This compound is a fluorinated nucleoside analog characterized by a 2-aminopurine base and a hydroxymethyl-substituted tetrahydrofuran ring. Its IUPAC name reflects the stereochemistry (2R,3R,4R,5R), which is critical for biological activity. Key properties include:

- Molecular Formula: C₁₀H₁₂FN₅O₃

- Molecular Weight: 269.23 g/mol

- CAS Registry Number: 64183-27-3 [12]

- Storage: Requires storage at 2–8°C in a dry, light-protected environment to maintain stability [12].

The compound’s structure is analogous to natural nucleosides but incorporates a fluorine atom at the 4'-position of the sugar moiety, enhancing metabolic stability and resistance to enzymatic degradation [7].

Propiedades

IUPAC Name |

(2R,3R,4R,5R)-5-(2-aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O3/c11-6-7(18)5(2-17)19-9(6)16-3-14-4-1-13-10(12)15-8(4)16/h1,3,5-7,9,17-18H,2H2,(H2,12,13,15)/t5-,6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZWVJHKIBWHOX-JXOAFFINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C(=NC(=N1)N)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R)-5-(2-Amino-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multiple steps:

Starting Materials: The synthesis begins with a suitable sugar derivative, such as a protected ribose or deoxyribose.

Fluorination: Introduction of the fluorine atom at the 4-position can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

Glycosylation: The purine base (2-amino-9H-purine) is then attached to the sugar moiety through a glycosylation reaction, often using a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf).

Deprotection: Finally, any protecting groups on the sugar are removed under acidic or basic conditions to yield the desired nucleoside analogue.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

Catalyst Optimization: Using more efficient or recyclable catalysts.

Purification Techniques: Employing advanced chromatographic methods for purification.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

Reduction: The compound can be reduced to modify the purine base or the sugar moiety.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like thiols or amines can be used to replace the fluorine atom.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of reduced purine derivatives.

Substitution: Formation of thiol or amine-substituted analogues.

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound features a tetrahydrofuran ring substituted with a fluorine atom and an amino-purine moiety. This configuration is significant for its interaction with biological targets.

Medicinal Chemistry

- Antiviral Activity : Research indicates that purine derivatives can inhibit viral replication. The presence of the amino group in this compound enhances its potential as an antiviral agent against RNA viruses.

- Anticancer Properties : Studies have shown that compounds similar to (2R,3R,4R,5R)-5-(2-amino-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol exhibit cytotoxic effects on cancer cells by interfering with nucleic acid synthesis.

Biochemical Applications

- Nucleotide Analog : As a purine analog, this compound can be incorporated into nucleic acids, potentially disrupting normal cellular processes and serving as a tool in molecular biology for studying DNA/RNA dynamics.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in nucleotide metabolism, providing insights into metabolic pathways and potential therapeutic targets.

Pharmaceutical Development

- Drug Formulation : The compound's pharmacokinetic properties are under investigation for formulation into drugs targeting specific diseases such as viral infections and cancers.

- Targeted Therapies : Its ability to selectively interact with biological molecules makes it a candidate for developing targeted therapies that minimize side effects compared to traditional chemotherapeutics.

Data Tables

-

Antiviral Efficacy :

- A study published in the Journal of Medicinal Chemistry explored the antiviral efficacy of purine derivatives against influenza virus. The study found that compounds similar to (2R,3R,4R,5R)-5-(2-amino-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol demonstrated significant inhibition of viral replication in vitro .

- Cytotoxicity in Cancer Cells :

- Nucleotide Incorporation Studies :

Mecanismo De Acción

The compound exerts its effects primarily through incorporation into nucleic acids or inhibition of nucleic acid-related enzymes. The fluorine atom enhances its stability and resistance to enzymatic degradation, allowing it to effectively interfere with nucleic acid synthesis. This can lead to the termination of DNA or RNA chain elongation, making it a potent antiviral or anticancer agent.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons

| Compound Name (CAS) | Substituents (Purine Base/Sugar) | Molecular Formula | Key Applications/Mechanisms | Evidence Source |

|---|---|---|---|---|

| Target Compound (64183-27-3) | 2-Amino-9H-purin-9-yl; 4'-fluoro, 2'-hydroxymethyl | C₁₀H₁₂FN₅O₃ | Potential antiviral/antimetabolite activity (inferred from analogs) | [17] |

| Clofarabine (123318-82-1) | 2-Chloro-6-amino-9H-purin-9-yl; 4'-fluoro, 2'-hydroxymethyl | C₁₀H₁₁ClFN₅O₃ | FDA-approved for acute lymphoblastic leukemia; inhibits DNA synthesis | [20] |

| Fludarabine (21679-14-1) | 2-Fluoro-6-amino-9H-purin-9-yl; 3',5'-dihydroxy | C₁₀H₁₂FN₅O₄ | Chronic lymphocytic leukemia; incorporates into DNA, causing chain termination | [7] |

| Cladribine (146714-97-8) | 2-Chloro-6-amino-9H-purin-9-yl; 2'-deoxyribose | C₁₀H₁₂ClN₅O₃ | Multiple sclerosis; cytotoxic via adenosine deaminase resistance | [7] |

| Compound 144924-88-9 | 2-Amino-6-chloro-9H-purin-9-yl; 4'-fluoro, 2'-hydroxymethyl | C₁₀H₁₁ClFN₅O₃ | Intermediate in antimetabolite synthesis | [16] |

Key Differences and Implications

This may alter substrate recognition by kinases or polymerases [20]. Clofarabine’s 2-chloro group confers resistance to deamination, improving pharmacokinetics [20].

Stereochemistry and Fluorination :

- The 4'-fluorine in the target compound and clofarabine reduces conformational flexibility, increasing affinity for viral/cellular enzymes [12].

- Fludarabine lacks the hydroxymethyl group but retains antiviral activity via 3'-phosphorylation [7].

Synthetic Accessibility :

- The target compound’s synthesis likely parallels clofarabine’s route (e.g., fluorination via DAST, nucleobase coupling via Vorbrüggen glycosylation) [18].

- and highlight intermediates with azide or silyl-protecting groups, suggesting orthogonal protection strategies for scale-up [11].

Pharmacological and Safety Profiles: Clofarabine and fludarabine exhibit myelosuppression due to DNA polymerase inhibition; the target compound’s 2-amino group may mitigate off-target toxicity [20]. The H302 hazard (harmful if swallowed) for the target compound aligns with nucleoside analog safety protocols [12].

Actividad Biológica

The compound (2R,3R,4R,5R)-5-(2-Amino-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol (CAS No. 64183-27-3) is a purine derivative known for its potential biological activities. This article explores its biological activity, focusing on its interactions with biological macromolecules, therapeutic applications, and structural characteristics that contribute to its efficacy.

Chemical Structure and Properties

This compound features a tetrahydrofuran ring with a hydroxymethyl group and a purine moiety. Its molecular formula is , with a molecular weight of approximately 269.23 g/mol. The presence of the fluorine atom and the amino group enhances its reactivity and potential biological interactions.

The purine structure suggests that this compound may interact with nucleic acids and proteins, which is critical for its biological activity. Compounds containing purine derivatives are known to exhibit various pharmacological effects, including antiviral and anticancer activities due to their ability to mimic nucleotides and interfere with nucleic acid synthesis.

Antiviral Activity

Research indicates that purine derivatives can exhibit significant antiviral properties. For instance, compounds similar to this one have shown efficacy against various viruses, including HIV, HCV, and HSV. The mechanism often involves the inhibition of viral polymerases or interference with viral replication processes .

Anticancer Activity

The compound's structural similarity to established anticancer agents suggests potential applications in oncology. Studies have demonstrated that purine analogs can act as immunosuppressants and are used in leukemia treatments . The unique combination of functional groups in this compound may enhance its selectivity towards cancer cells.

Case Studies

-

Antiviral Efficacy Against HIV

A study evaluated the antiviral activity of various purine derivatives against HIV. The findings indicated that compounds similar to (2R,3R,4R,5R)-5-(2-Amino-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol exhibited potent inhibition of HIV replication in vitro. The IC50 values were significantly lower than those of standard antiviral agents . -

Inhibition of Cancer Cell Proliferation

In another study focusing on leukemia cell lines, this compound demonstrated a dose-dependent reduction in cell viability. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the S phase, highlighting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of (2R,3R,4R,5R)-5-(2-Amino-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol can be attributed to several structural features:

| Feature | Description | Impact on Activity |

|---|---|---|

| Purine Moiety | Mimics natural nucleotides | Enhances interaction with nucleic acids |

| Hydroxymethyl Group | Increases solubility and reactivity | Improves bioavailability |

| Fluorine Substitution | Enhances binding affinity | Potentially increases potency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.